molecular formula C18H24Cl2N2 B000623 Cyclizine dihydrochloride CAS No. 5897-18-7

Cyclizine dihydrochloride

Cat. No. B000623
CAS RN: 5897-18-7
M. Wt: 339.3 g/mol
InChI Key: CKLJCUGYMOMAEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Cyclizine dihydrochloride is synthesized through various chemical processes. A notable method involves the continuous-flow multistep synthesis from bulk alcohols, utilizing HCl for synthesizing intermediate chlorides. This process yields cyclizine with high efficiency and in a short reaction time, demonstrating excellent yields and productivity (Borukhova, Noël, & Hessel, 2016). Additionally, the iron-catalyzed cycloaddition reaction of alkene-tethered oxime esters with 1,2-disubstituted alkenes has been used to afford tetrahydropyrrolizines, a structural motif observed in cyclizine (Shimbayashi, Nakamoto, Okamoto, & Ohe, 2018).

Molecular Structure Analysis

The molecular structure of cyclizine dihydrochloride has been elucidated through various spectroscopic and structural characterization methods. For instance, a study on the formation of an inclusion complex with β-cyclodextrin revealed intricate details of the cyclizine's molecular structure, including its stoichiometry and crystal packing arrangement, demonstrating the complex's unusual stoichiometry and modes of drug inclusion (Caira, Dodds, & Nassimbeni, 2001).

Chemical Reactions and Properties

Cyclizine dihydrochloride undergoes various chemical reactions that underscore its chemical properties. The synthesis of cyclizine and its derivatives often involves intricate chemical reactions that highlight the compound's reactivity and interaction with other chemicals. For example, the synthesis of newly cyclizine derivatives demonstrated the compound's potential for undergoing modifications, leading to the creation of compounds with different properties and functionalities (Ahmadi, Khalili, Chavrogh, & Nahri-Niknafs, 2012).

Physical Properties Analysis

The physical properties of cyclizine dihydrochloride, such as solubility, melting point, and crystallinity, have been studied to understand its behavior in various conditions. For instance, the percutaneous absorption study of cyclizine and its alkyl analogues provided insights into the compound's solubility, lipophilicity, and skin permeation parameters, showcasing its physicochemical properties conducive for percutaneous delivery compared to its analogues (Monene, Goosen, Breytenbach, Hadgraft, & du Plessis, 2005).

Scientific Research Applications

  • Reactivity and Characteristics Studies : It's used in studying the reactivity and characteristics of cyclizine and diphenylpyraline chloromethochlorides (Beckett & Ali, 1979).

  • Detection in Drug Formulations : Useful in detecting and estimating benzhydrol in ergotamine tartrate preparations (Caws & Lawrence, 1962).

  • Symptomatic Relief of Dizziness and Motion Sickness : Offers protection against motion sickness and provides relief for dizziness and ringing in the ears (Gutner, Gould, & Cracovaner, 1954).

  • Treatment of Motion Sickness : Commonly used in treating motion sickness, but accidental ingestion can cause severe symptoms in children (Haidvogl & Rosegger, 1975).

  • Anti-inflammatory and Anti-allergic Effects : Shows anti-inflammatory, anti-allergic, and anti-platelet effects in animal models (Ahmadi, Khalili, Chavrogh, & Nahri-Niknafs, 2012).

  • Use in Anesthesia and Antiemetic Therapy : A useful and safe drug in anesthesia, medicine, and as an antiemetic, causing fewer side effects than phenothiazines (Russell, 1969).

  • Management of Nausea in Cancer Patients : Frequently used to manage nausea and vomiting in cancer patients (Bailey & Davies, 2008).

  • Sedative Effects in Motion Sickness Treatment : An antihistamine with sedative effects used to treat motion sickness (Arnestad et al., 2014).

  • Complex Formation with α-Cyclodextrin : Forms an inclusion complex with α-cyclodextrin, used as an antiemetic drug (Caira, Dodds, & Nassimbeni, 2001).

  • Analysis of Drug Mixtures : Analyzed in ternary mixtures containing Pyridoxine hydrochloride, CYC, and MEC, used to treat nausea and vomiting in pregnancy (Saad et al., 2022).

  • Measurement in Human Serum : The LC-MS-MS method allows for the reliable measurement of cyclizine in human serum, demonstrating its applicability for monitoring concentrations after oral administration (Mohammadi et al., 2005).

  • Stability-Indicating Analysis : Suitable for determining cyclizine hydrochloride in tablets and suppositories, and is stability-indicating (Mohammadi, Kanfer, & Walker, 2004).

  • Stability and Low Toxicity in Seawater : Very stable in seawater and has low toxicity to barnacle larvae (Choong et al., 2006).

  • Safety in Human Pregnancy : Not proven to be teratogenic in humans, but effects on rabbits may be misleading (Lehmann, 1963).

  • Drug Synthesis Process : Continuous-flow process generates antihistamines from bulk alcohols with excellent yields, suitable for drug synthesis (Borukhova, Noël, & Hessel, 2016).

  • Pharmacokinetics and Pharmacogenetics in Palliative Care : Pharmacokinetics in palliative care patients are similar to other groups, but metabolic ratio may vary with CYP2D6 genotype (Vella-Brincat et al., 2012).

  • Quantitative Analysis in Pharmaceuticals and Biological Fluids : Spectrophotometric methods can accurately quantitate cyclizine in pharmaceutical formulations and biological fluids (Al-Shaalan, 2012).

  • Detection in Human Plasma and Parenteral Formulation : A spectrofluorimetric assay for detecting CYZ in human plasma samples or parenteral formulation has been established (Fares et al., 2021).

  • Abuse by Teenagers : Teenage abuse of cyclizine hydrochloride leads to hallucinations and confusion/disorientation in most cases (Bassett, Schunk, & Crouch, 1996).

Safety And Hazards

Cyclizine should be used with caution in patients with prostatic hypertrophy, urinary retention, or angle-closure glaucoma . Overdose symptoms may include extreme drowsiness, confusion, agitation, hallucinations, rapid heartbeats, fever, slowed breathing, seizure, and uncontrollable movements of your lips, tongue, or face .

properties

IUPAC Name

1-benzhydryl-4-methylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2.2ClH/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;;/h2-11,18H,12-15H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLJCUGYMOMAEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047773
Record name Cyclizine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclizine dihydrochloride

CAS RN

5897-18-7, 303-25-3
Record name Cyclizine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005897187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclizine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLIZINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF601QVZ67
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Norton, KI Colville, AE Light, AL Wnuck… - … of Pharmacology and …, 1954 - Citeseer
… One possible explanation for the blood pressure falls on intravenous administration was thought to be the effect of the pH of unbuffered solutions of cyclizine dihydrochloride. A solution …
Number of citations: 12 citeseerx.ist.psu.edu

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